6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
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Properties
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17-15-13(11-21(17)9-8-12-5-2-1-3-6-12)19-18(23)20-16(15)14-7-4-10-24-14/h4-5,7,10,16H,1-3,6,8-9,11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCNBXQVPSSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a novel heterocyclic compound with potential therapeutic applications. Its unique structure combines a pyrrolopyrimidine core with thiophene and cyclohexene moieties, which may contribute to its biological activity. This article explores the biological properties of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.41 g/mol. The presence of the thiophene ring and the tetrahydropyrimidine structure suggests potential interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways. It has been observed to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
- Anticancer Potential : Initial screenings suggest that this compound may possess cytotoxic effects against several cancer cell lines. Mechanistic studies are ongoing to elucidate its mode of action.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest possible interactions with specific receptors or enzymes involved in inflammation and cell proliferation pathways.
Target Interaction Studies
Studies have focused on how this compound interacts with various molecular targets:
- Receptor Binding : The compound's ability to bind to receptors associated with inflammatory responses has been evaluated. It may act as a ligand for G protein-coupled receptors (GPCRs), influencing downstream signaling pathways .
- Enzyme Inhibition : It has been proposed that the compound could inhibit enzymes involved in inflammatory processes or tumor growth, although specific targets have yet to be conclusively identified.
Case Studies and Experimental Data
A series of experiments were conducted to assess the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been evaluated for their effectiveness against various bacterial strains. Studies show that modifications in the substituents can enhance the antimicrobial efficacy of these compounds.
Anticancer Potential
Pyrrolopyrimidine derivatives have also been studied for their anticancer properties. Certain analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of thiophene rings is believed to play a critical role in enhancing the cytotoxicity against cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, some pyrrolopyrimidine derivatives have been reported to inhibit kinases that are crucial for tumor growth and metastasis. This property makes them candidates for further development as targeted cancer therapies.
Synthesis Approaches
The synthesis of This compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Utilizing cyclization techniques that incorporate thiophene and cyclohexene moieties.
- Functional Group Modifications : Employing various reagents to introduce or modify functional groups that enhance biological activity.
- Optimization of Reaction Conditions : Adjusting temperature, solvent systems, and catalysts to improve yield and purity.
Case Study 1: Antimicrobial Evaluation
A study conducted on pyrrolopyrimidine derivatives demonstrated that compounds with thiophene substitutions exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the efficacy of these compounds compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives of pyrrolopyrimidine significantly inhibited cell growth. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
